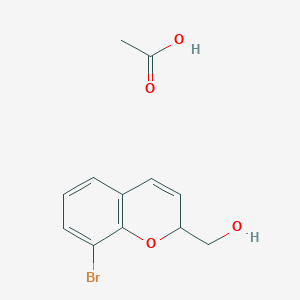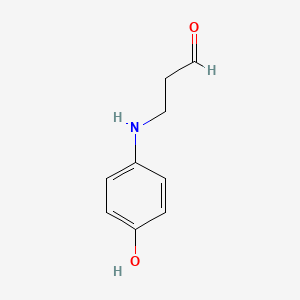
3-(4-Hydroxyanilino)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyanilino)propanal is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol It is characterized by the presence of a hydroxyaniline group attached to a propanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyanilino)propanal typically involves the reaction of 4-hydroxyaniline with propanal under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyanilino)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and aniline groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(4-Hydroxyanilino)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyanilino)propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyaniline group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyaniline: Similar structure but lacks the propanal moiety.
3-Hydroxypropanal: Similar structure but lacks the aniline group.
4-Hydroxybenzaldehyde: Similar structure but lacks the propanal chain.
Uniqueness
3-(4-Hydroxyanilino)propanal is unique due to the presence of both hydroxyaniline and propanal groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
674293-04-0 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-(4-hydroxyanilino)propanal |
InChI |
InChI=1S/C9H11NO2/c11-7-1-6-10-8-2-4-9(12)5-3-8/h2-5,7,10,12H,1,6H2 |
Clave InChI |
KTISEASZWHAGQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


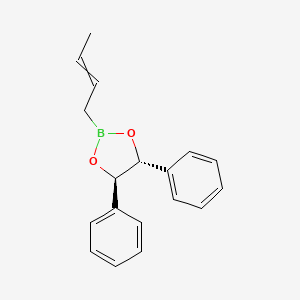
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
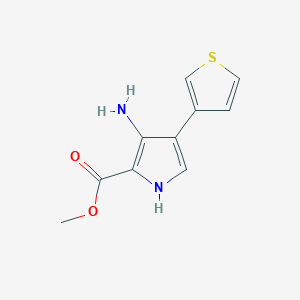

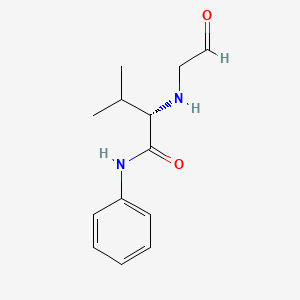
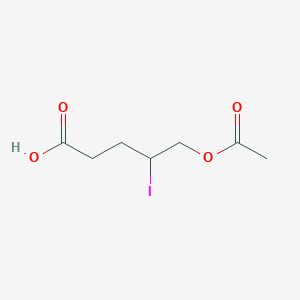
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
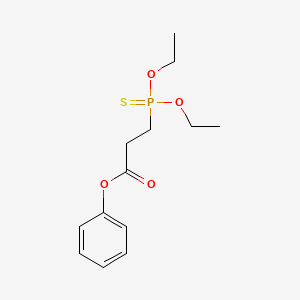
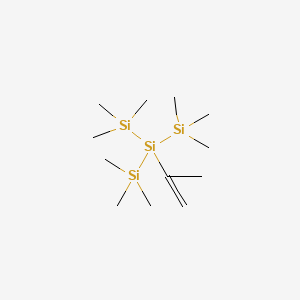
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
